molecular formula C10H18N4O B13341808 (1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

(1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13341808
M. Wt: 210.28 g/mol
InChI Key: JWASJVBFCRRFEN-UHFFFAOYSA-N
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Description

(1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a 1,2,3-triazole core linked to an azetidine ring, both of which are privileged structures in the design of pharmacologically active molecules . The 1,2,3-triazole moiety is known for its versatility and is commonly employed in click chemistry, making it a valuable scaffold for constructing novel heterocyclic compounds with potential biological activity . The azetidine ring, a four-membered nitrogen heterocycle, is increasingly investigated as a saturated bioisostere in drug discovery to improve the physicochemical and pharmacokinetic properties of lead compounds. The hydroxymethyl group at the 4-position of the triazole ring offers a handle for further synthetic modification, allowing researchers to conjugate this scaffold to other molecular fragments . Compounds containing triazole and azetidine motifs are of significant interest in the discovery of new therapeutic agents, with research indicating potential applications in developing molecules for cancer immunotherapy and other targeted therapies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

[1-[1-(2-methylpropyl)azetidin-3-yl]triazol-4-yl]methanol

InChI

InChI=1S/C10H18N4O/c1-8(2)3-13-5-10(6-13)14-4-9(7-15)11-12-14/h4,8,10,15H,3,5-7H2,1-2H3

InChI Key

JWASJVBFCRRFEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(C1)N2C=C(N=N2)CO

Origin of Product

United States

Biological Activity

(1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic compound that features a triazole ring, an isobutylazetidine moiety, and a methanol functional group. This unique structure suggests potential biological activities that merit detailed investigation. The compound is identified by the CAS number 2098016-45-4 and has a molecular weight of approximately 232.29 g/mol.

The biological activity of this compound can be primarily attributed to its structural components:

  • Triazole Ring : Known for its role in various biological processes, triazoles are often involved in enzyme inhibition and have been studied for their antifungal and antibacterial properties.
  • Isobutylazetidine Moiety : This component may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Interaction Studies

Research indicates that compounds with similar structural features exhibit significant binding affinities to various biological targets. For instance, studies on triazole derivatives have shown promising results in inhibiting specific enzymes and receptors related to disease pathways.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
Triazole Derivative AAntifungal activity against Candida species
Triazole Derivative BInhibitor of human cancer cell lines
Triazole Derivative CAntibacterial properties against Gram-positive bacteria

Case Studies

Several case studies have explored the biological implications of triazole-containing compounds:

  • Antifungal Activity : A study demonstrated that triazole derivatives effectively inhibited the growth of various fungal pathogens, suggesting potential applications in treating fungal infections.
  • Cancer Research : Research involving 1H-triazoles indicated their efficacy in targeting cancer cell proliferation through specific receptor interactions.
  • Antimicrobial Properties : Investigations into similar compounds revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Toxicity and Safety Profile

The safety profile of this compound remains under investigation. Preliminary assessments indicate moderate toxicity levels associated with triazole derivatives; however, specific studies on this compound are required to establish a comprehensive toxicity profile.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole-Methanol Derivatives

Compound Name Substituent on Triazole (Position 1) Azetidine/Piperidine Modification Molecular Weight Key Applications/Activities Reference
(1-(1-Isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol 1-Isobutylazetidin-3-yl Azetidine with isobutyl group ~252.3* Potential drug candidate (hypothetical)
{1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol 1-(Diphenylmethyl)azetidin-3-yl Azetidine with diphenylmethyl group 340.4 Lab reagent (discontinued)
(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol 4-Bromophenyl None (simple aryl substitution) 243.1 Anti-osteosarcoma intermediate
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl None 198.6 Corrosion inhibition (potential)
(1-(1-Cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol 1-Cyclobutylpiperidin-3-yl Piperidine with cyclobutyl group 236.3 Unspecified research use
(1-(3,5-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol 3,5-Dimethylbenzyl Benzyl substitution 217.3 HIV-1 reverse transcriptase inhibition

*Calculated based on molecular formula (C₁₁H₂₀N₄O).

Preparation Methods

Core Synthetic Strategy

The synthesis predominantly involves two key components:

  • The formation of the azetidine ring, often via nucleophilic substitution or cyclization.
  • The construction of the 1,2,3-triazole ring through Huisgen cycloaddition (click chemistry).

Subsequently, functionalization with methanol is achieved through oxidation or substitution reactions on the triazole or azetidine intermediates.

Preparation of the Azetidine Ring

2.1. Azetidine Ring Formation via Nucleophilic Substitution

A common approach involves nucleophilic substitution of a suitable precursor such as 3-chloromethylazetidine or its derivatives with nucleophiles like isobutylamine or related amines. For example, the synthesis of 1-isobutylazetidin-3-ol derivatives has been reported using chloromethyl azetidine precursors reacted with isobutylamine under basic conditions.

Reaction Conditions:

Method Reagents Solvent Temperature Yield Reference
Nucleophilic substitution 3-chloromethylazetidine + isobutylamine Tetrahydrofuran (THF) Room temperature to 50°C 60-75% ,

Mechanism:

  • The nucleophile (isobutylamine) attacks the electrophilic carbon attached to the chloride, forming the azetidine ring after intramolecular cyclization.

2.2. Cyclization of Azetidine Precursors

Alternatively, azetidine rings can be synthesized via intramolecular cyclization of amino alcohols or amino halides under basic or thermal conditions, often employing phase-transfer catalysis or microwave-assisted methods to improve yields.

Construction of the 1,2,3-Triazole Ring

3.1. Click Chemistry Approach

The most reliable and widely adopted method for synthesizing the 1,2,3-triazole moiety involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction proceeds under mild conditions, providing regioselectivity and high yields.

Reaction Conditions:

Reagents Catalyst Solvent Temperature Yield Reference
Azide precursor + alkyne CuSO₄ + sodium ascorbate Tert-butanol/water Room temperature 85-92% ,

Mechanism:

  • The terminal alkyne reacts with an azide in the presence of copper(I) to form a 1,2,3-triazole ring selectively.

3.2. Alternative Methods

  • Thermal Huisgen cycloaddition without catalysis, requiring higher temperatures (~100°C), yields a mixture of regioisomers but can be optimized for selectivity.

Functionalization with Methanol

The methanol group in the compound is introduced via oxidation or methylation steps:

Typical Conditions:

Method Reagents Solvent Temperature Yield Reference
Hydroxymethylation Formaldehyde or paraformaldehyde Acidic or basic medium 25-50°C 70-85% ,

Summary of Synthesis Pathway

Step Description Key Reagents Conditions Typical Yield References
1 Synthesis of azetidine core 3-chloromethylazetidine + amine THF, room temp 60-75% ,
2 Formation of azetidine-triazole intermediate Azide + alkyne CuSO₄, water/tert-butanol 85-92% ,
3 Functionalization with methanol Formaldehyde or methylating agents Mild heating 70-85% ,

Additional Considerations and Optimization

  • Catalyst Choice: Copper catalysts are preferred for regioselectivity in the click reaction.
  • Solvent Systems: Mixtures of water, tert-butanol, or ethanol optimize solubility and reaction rates.
  • Temperature Control: Mild to moderate temperatures prevent decomposition of sensitive intermediates.
  • Purification: Column chromatography and recrystallization are standard for obtaining pure compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, and what reaction conditions ensure high yields?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Precursor Preparation : Synthesis of an azide-functionalized isobutylazetidine derivative and a propargyl alcohol intermediate.

  • Cycloaddition : Reaction under mild conditions (room temperature, aqueous/organic solvent mixtures) with Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) to form the triazole core .

  • Reaction Optimization : Temperature (20–25°C), solvent (t-BuOH/H₂O), and catalyst loading (5–10 mol%) critically influence yield and purity.

    ParameterOptimal ConditionYield RangeReference
    CatalystCuSO₄/Na ascorbate70–85%
    Solventt-BuOH/H₂O (1:1)
    Temperature25°C

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the triazole ring (δ 7.5–8.5 ppm for triazole protons) and azetidine substituents (δ 2.5–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 252.15 g/mol) .
  • X-ray Diffraction (XRD) : SHELXL software refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (IC₅₀ determination) .
  • Cytotoxicity Screening : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Microbial Susceptibility Testing : Broth microdilution for antifungal/antibacterial activity (MIC values) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., azetidine vs. piperidine rings) on target binding .
  • Dose-Response Reproducibility : Ensure consistent assay conditions (e.g., pH, serum concentration) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., enhanced activity with electron-withdrawing groups on the triazole) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzymes (e.g., acetylcholinesterase for neuroprotection) .
  • Molecular Dynamics (MD) Simulations : GROMACS/AMBER simulations (50–100 ns) assess binding stability and hydration effects .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with triazole -OH) using Discovery Studio .

Q. What reaction mechanisms govern its chemical modifications (e.g., oxidation, substitution)?

  • Methodological Answer :

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxymethyl group to a carbonyl, forming a triazole-4-carbaldehyde derivative .

  • Nucleophilic Substitution : The azetidine’s tertiary amine undergoes alkylation with electrophiles (e.g., methyl iodide) in polar aprotic solvents (DMF, 60°C) .

  • Esterification : Methanol’s -OH reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine catalyst) .

    Reaction TypeReagents/ConditionsProductReference
    OxidationJones reagent (CrO₃/H₂SO₄)Triazole-4-carbaldehyde
    AlkylationMethyl iodide, DMF, 60°CN-Methylated azetidine

Data Contradiction Analysis

  • Example Contradiction : Discrepancies in IC₅₀ values for kinase inhibition.
    • Resolution :

Verify assay protocols (e.g., ATP concentration, incubation time).

Analyze purity (>95% by HPLC) to exclude impurities as confounding factors .

Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .

Key Software and Tools

  • Crystallography : SHELXL for refinement , WinGX/ORTEP for visualization .
  • Docking : AutoDock Vina, Schrödinger .
  • Spectral Analysis : MestReNova (NMR), OpenChrom (MS) .

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